The compound can be sourced from chemical suppliers and databases such as PubChem, which provides detailed chemical data including its InChI and InChI Key identifiers . The classification of this compound places it within the category of oxadiazole derivatives, which are often explored for their pharmacological properties.
The synthesis of 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the methoxymethyl and methanamine groups. A common synthetic route includes:
Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity . Industrial methods may further refine these processes using catalysts and advanced purification techniques to enhance scalability.
The molecular structure of 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine features a five-membered oxadiazole ring integrated with a methoxymethyl substituent at one position and a methanamine group at another.
InChI=1S/C5H9N3O2/c1-9-3-5-7-4(2-6)8-10-5/h2-3,6H2,1H3
FRXKNDQQHJFIIM-UHFFFAOYSA-N
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The physical properties of 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature changes .
This compound has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4